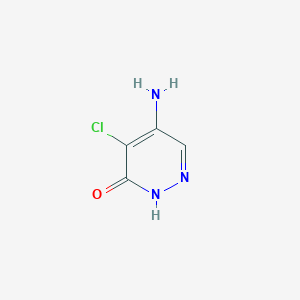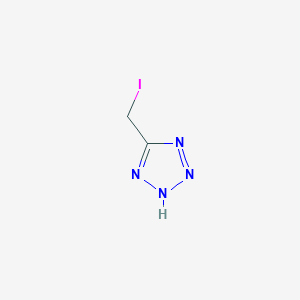
5-(iodomethyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(iodomethyl)-2H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This tetrazole derivative is widely used in the synthesis of various organic compounds, and its unique chemical structure makes it a promising candidate for a wide range of biological and medicinal applications.
Wissenschaftliche Forschungsanwendungen
5-(iodomethyl)-2H-tetrazole has a wide range of scientific research applications. One of its primary uses is in the synthesis of other organic compounds. It is commonly used as a building block for the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles. These compounds have a wide range of applications in the pharmaceutical, agricultural, and material science industries.
Wirkmechanismus
The mechanism of action of 5-(iodomethyl)-2H-tetrazole is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, such as cycloaddition reactions. Its unique chemical structure also makes it a promising candidate for the development of new drugs and therapeutic agents.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(iodomethyl)-2H-tetrazole are not well studied. However, it is believed to have low toxicity and is not known to cause any significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(iodomethyl)-2H-tetrazole is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify, making it a popular choice for laboratory experiments. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-(iodomethyl)-2H-tetrazole. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound. Overall, 5-(iodomethyl)-2H-tetrazole is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 5-(iodomethyl)-2H-tetrazole involves a reaction between sodium azide and iodomethane. The reaction takes place in the presence of a catalyst, such as copper sulfate, and is typically carried out in an organic solvent, such as acetonitrile. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
107933-72-2 |
|---|---|
Produktname |
5-(iodomethyl)-2H-tetrazole |
Molekularformel |
C2H3IN4 |
Molekulargewicht |
209.98 g/mol |
IUPAC-Name |
5-(iodomethyl)-2H-tetrazole |
InChI |
InChI=1S/C2H3IN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) |
InChI-Schlüssel |
VEZIOPYRSIVDFC-UHFFFAOYSA-N |
SMILES |
C(C1=NNN=N1)I |
Kanonische SMILES |
C(C1=NNN=N1)I |
Synonyme |
5-(IODOMETHYL)-1H-TETRAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









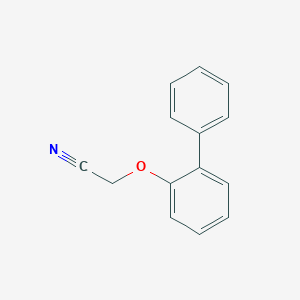
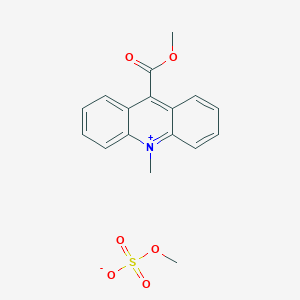


![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
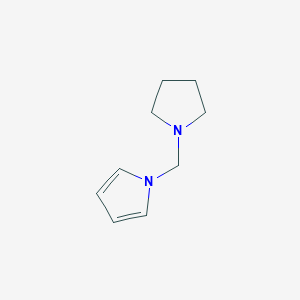
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
